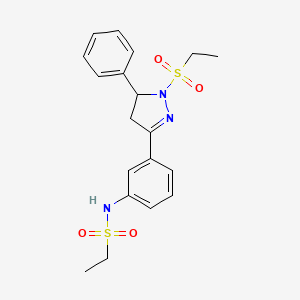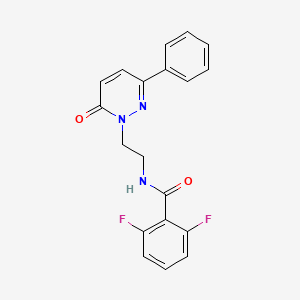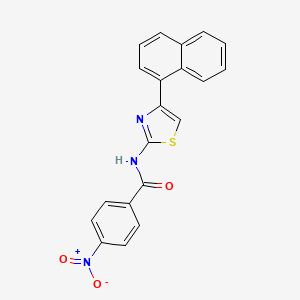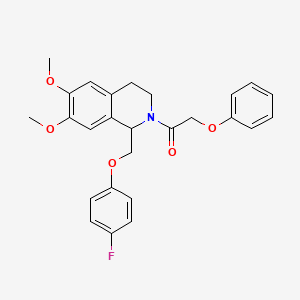![molecular formula C17H17N3OS3 B2982425 N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide CAS No. 1389222-53-0](/img/structure/B2982425.png)
N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CTB, and it has been found to possess a range of biological activities that make it a promising candidate for the development of novel drugs. In
Mécanisme D'action
The mechanism of action of CTB is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. CTB has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. CTB has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
CTB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This inhibition can lead to the reduction of inflammation and the prevention of tissue damage. CTB has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, CTB has been shown to inhibit the replication of viruses, leading to the reduction of viral load and infectivity.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. CTB has been found to have low toxicity, making it a safe compound to work with in the laboratory. However, there are some limitations to working with CTB. It is a highly reactive compound that can react with other compounds in the laboratory, leading to the formation of unwanted byproducts. Additionally, CTB has a relatively short half-life, meaning that it may degrade quickly in certain experimental conditions.
Orientations Futures
There are several future directions for research on CTB. One area of research is the development of CTB-based drugs for the treatment of cancer and viral infections. Researchers are exploring the use of CTB in combination with other drugs to enhance its therapeutic effects. Another area of research is the investigation of the mechanism of action of CTB. Researchers are working to identify the specific enzymes and signaling pathways that are targeted by CTB. Additionally, researchers are exploring the use of CTB in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-viral activities make it a promising candidate for the development of novel drugs. The synthesis of CTB has been optimized to produce high yields of the compound, and it can be carried out on a large scale for commercial production. Future research on CTB will focus on the development of CTB-based drugs and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of CTB involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methyl-1,3-thiazol-2-ylamine, which is reacted with 3-chlorothiophene-2-carbonyl chloride to form the intermediate product. This intermediate is then reacted with 4-mercaptobenzoyl chloride to produce CTB. The synthesis of CTB has been optimized to produce high yields of the compound, and it can be carried out on a large scale for commercial production.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. CTB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anti-cancer drugs. It has also been found to possess anti-viral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis C virus. CTB has been shown to inhibit the replication of these viruses and reduce their infectivity.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS3/c1-12-8-23-16(19-12)24-9-13-2-4-14(5-3-13)15(21)20-17(10-18)6-7-22-11-17/h2-5,8H,6-7,9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVDWGXLORBZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC=C(C=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2982342.png)

![5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2982345.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2982348.png)

![4-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2982352.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2982354.png)






